molecular formula C15H16N2O2 B10933845 (2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

(2Z)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10933845
M. Wt: 256.30 g/mol
InChI Key: LAGSDFILZKLHHG-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups using appropriate alkylating agents.

    Aldol condensation: The final step involves the condensation of the alkylated pyrazole with 3-hydroxybenzaldehyde under basic conditions to form the propenone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or carboxylic acid.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological activity. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, such as inflammatory or apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure with a hydroxyl group at the para position.

    3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

The unique combination of the pyrazole ring and the propenone moiety, along with the specific substitution pattern, gives 3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE its distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(Z)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-3-17-11(2)13(10-16-17)7-8-15(19)12-5-4-6-14(18)9-12/h4-10,18H,3H2,1-2H3/b8-7-

InChI Key

LAGSDFILZKLHHG-FPLPWBNLSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.